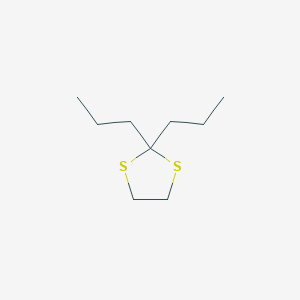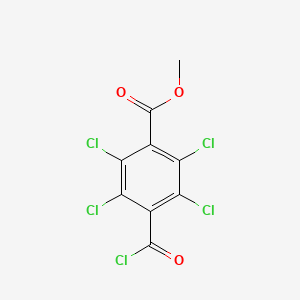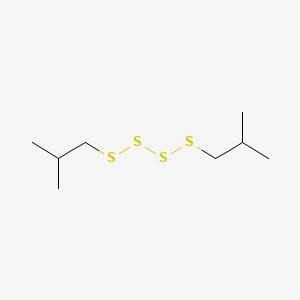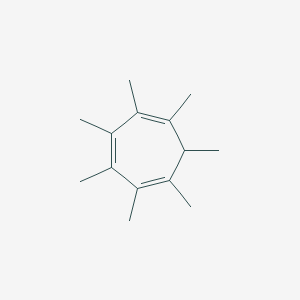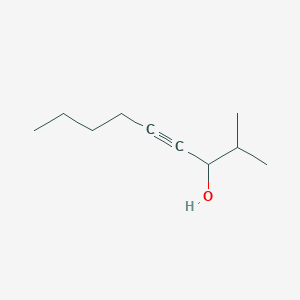
(-)-Propylhexedrine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Propylhexedrine hydrochloride: is a chemical compound known for its stimulant properties. It is a derivative of hexahydrobenzene and is commonly used as a decongestant in nasal inhalers. The compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Propylhexedrine hydrochloride typically involves the reduction of propylhexedrine. One common method is the catalytic hydrogenation of propylhexedrine using a palladium catalyst under hydrogen gas. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Propylhexedrine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced further to form different reduced products.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as alcohols or ketones.
Reduction: Formation of fully reduced products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Studied for its chiral properties and enantiomeric purity.
Biology:
- Investigated for its effects on biological systems, particularly its stimulant properties.
- Used in research on neurotransmitter release and uptake.
Medicine:
- Commonly used as a decongestant in nasal inhalers.
- Studied for potential therapeutic applications in treating conditions such as attention deficit hyperactivity disorder (ADHD).
Industry:
- Used in the production of pharmaceuticals and other chemical products.
- Employed in the synthesis of other active pharmaceutical ingredients.
Mechanism of Action
Mechanism of Action: (-)-Propylhexedrine hydrochloride exerts its effects by stimulating the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased alertness and reduced fatigue. The compound binds to and activates adrenergic receptors, which are involved in the regulation of various physiological processes.
Molecular Targets and Pathways:
Adrenergic Receptors: Activation of these receptors leads to increased release of norepinephrine and dopamine.
Neurotransmitter Pathways: Involvement in the modulation of neurotransmitter release and uptake.
Comparison with Similar Compounds
Methamphetamine: Shares similar stimulant properties but has a different chemical structure.
Amphetamine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Ephedrine: A natural compound with similar decongestant and stimulant effects.
Uniqueness: (-)-Propylhexedrine hydrochloride is unique in its specific chiral arrangement and its use primarily as a decongestant in nasal inhalers. Its stimulant properties are also distinct due to its specific interaction with adrenergic receptors.
Properties
CAS No. |
6192-98-9 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.74 g/mol |
IUPAC Name |
(2S)-1-cyclohexyl-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
WLEGHNSHAIHZPS-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)NC.Cl |
Canonical SMILES |
CC(CC1CCCCC1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


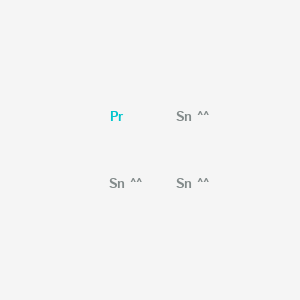
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)

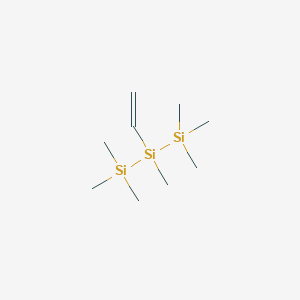

![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)

